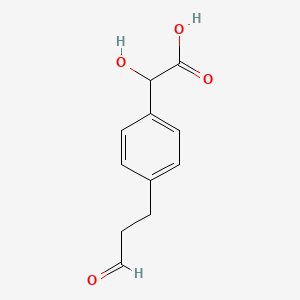
(4-(Carboxy(hydroxy)methyl)phenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Carboxy(hydroxy)methyl)phenyl)propanal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and an aldehyde group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Carboxy(hydroxy)methyl)phenyl)propanal typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents to introduce the carboxylic acid and hydroxyl groups. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(4-(Carboxy(hydroxy)methyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid.
Reduction: (4-(Carboxy(hydroxy)methyl)phenyl)propanol.
Substitution: Various esters or ethers depending on the substituent used.
科学研究应用
Chemistry
In chemistry, (4-(Carboxy(hydroxy)methyl)phenyl)propanal is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and carboxylic acids. It serves as a model compound for understanding metabolic pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
作用机制
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Carboxybenzaldehyde: Lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions.
4-Hydroxybenzoic acid: Lacks the aldehyde group, reducing its potential for forming covalent bonds with proteins.
Uniqueness
(4-(Carboxy(hydroxy)methyl)phenyl)propanal is unique due to the presence of all three functional groups (carboxylic acid, hydroxyl, and aldehyde) on a single phenyl ring
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-hydroxy-2-[4-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O4/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-7,10,13H,1-2H2,(H,14,15) |
InChI 键 |
YMCAKHQXIIICSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC=O)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
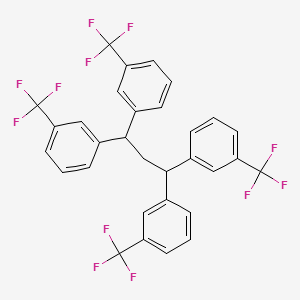
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
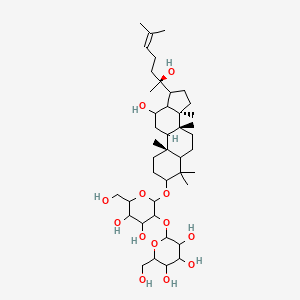

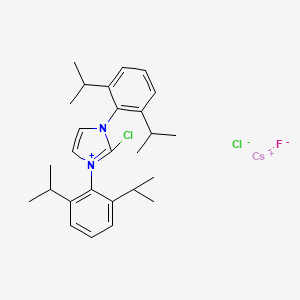
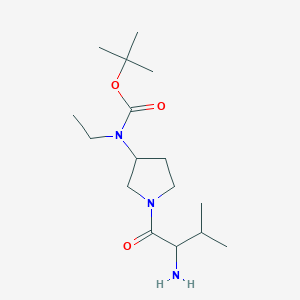
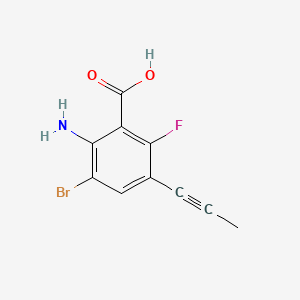
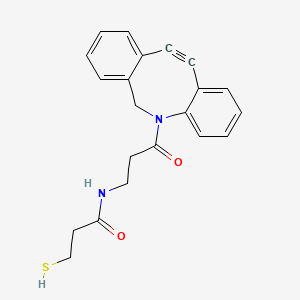


![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
